5-METHYLTETRALINE

Catalog No.
S1904527
CAS No.
2809-64-5
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-METHYLTETRALINE

CAS Number

2809-64-5

Product Name

5-METHYLTETRALINE

IUPAC Name

5-methyl-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3

InChI Key

YXOVIGZJPGLNGM-UHFFFAOYSA-N

SMILES

CC1=C2CCCCC2=CC=C1

Canonical SMILES

CC1=C2CCCCC2=CC=C1

5-Methyltetralin (CAS: 2809-64-5), or 5-methyl-1,2,3,4-tetrahydronaphthalene, is a partially hydrogenated bicyclic aromatic hydrocarbon characterized by a methyl group positioned on the aromatic ring adjacent to the saturated ring. In industrial and research procurement, it is primarily sourced as a high-value intermediate for organic synthesis, a specialized hydrogen-donor solvent for hydrocarbon upgrading, and a critical model compound in Liquid Organic Hydrogen Carrier (LOHC) technology [1]. Unlike unsubstituted tetralin, the presence of the 5-methyl group introduces specific electronic and steric properties that dictate its reactivity in electrophilic aromatic substitutions and its adsorption behavior on transition metal catalysts [2]. With a boiling point of approximately 234 °C and a melting point of -23 °C, it offers excellent liquid-phase processability for continuous-flow applications and formulation chemistry [3].

Substituting 5-methyltetralin with the more common unsubstituted tetralin or its isomer, 6-methyltetralin, fundamentally alters reaction kinetics and product selectivity. In catalytic hydrogenation and LOHC applications, the methyl group at the 5-position (adjacent to the saturated cycloalkane ring) creates significant steric hindrance during catalyst adsorption (e.g., on Pt or Ru surfaces) [1]. This hindrance makes the subsequent deep hydrogenation to methyldecalin much more challenging compared to 6-methyltetralin or unsubstituted tetralin, directly impacting hydrogen storage capacity and dehydrogenation enthalpies [2]. Furthermore, in organic synthesis, the 5-methyl group directs electrophilic aromatic substitution to different positions than the 6-methyl isomer, meaning that using the wrong isomer will result in entirely different downstream derivatives, rendering them non-interchangeable for targeted pharmaceutical or agrochemical precursor synthesis[3].

Steric Hindrance and Hydrogenation Selectivity in LOHC Systems

In hydrodearomatization and LOHC studies, the position of the methyl group significantly affects the hydrogenation rate of the aromatic ring. Studies using Pt/Al2O3 catalysts at 250 °C demonstrate that the hydrogenation of the unsubstituted ring in tetralin is several times faster than that of methyl-substituted rings. When comparing the deep hydrogenation of methyltetralins to methyldecalins, the steric hindrance at the 5-position makes 5-methyltetralin more resistant to complete saturation than unsubstituted tetralin, serving as a critical rate-limiting intermediate [1].

Evidence DimensionCatalytic hydrogenation resistance (steric hindrance)
Target Compound DataHigh resistance to deep hydrogenation (accumulation as an intermediate)
Comparator Or BaselineUnsubstituted tetralin (rapidly hydrogenates to decalin)
Quantified DifferenceUnsubstituted ring hydrogenation is several times faster than the 5-methyl substituted ring
ConditionsPt/Al2O3 catalyst, 250 °C, 50 bar H2

For LOHC system design, buyers must use 5-methyltetralin to accurately model the thermodynamic bottlenecks and catalyst requirements of methylnaphthalene-based hydrogen storage.

Thermal Processability and Ambient Liquid Handling

For continuous flow processes and solvent applications, physical state at ambient conditions is critical. 5-Methyltetralin exhibits a melting point of -23 °C and a boiling point of 234 °C, ensuring it remains a low-viscosity liquid under standard laboratory and industrial conditions [1]. In contrast, the unhydrogenated precursor 2-methylnaphthalene melts at 34 °C, and unsubstituted naphthalene melts at 80 °C, requiring heated lines to prevent precipitation or blockages.

Evidence DimensionMelting Point / Ambient State
Target Compound Data-23 °C (Liquid at room temperature)
Comparator Or BaselineNaphthalene (80 °C) / 2-Methylnaphthalene (34 °C) (Solids at room temperature)
Quantified DifferenceMelting point depression of >50 °C compared to unhydrogenated analogs
ConditionsStandard atmospheric pressure (1 atm)

Procuring 5-methyltetralin eliminates the need for heated transfer lines and specialized solid-handling equipment required for its unhydrogenated aromatic counterparts.

Spectroscopic Differentiation for Analytical Benchmarking

In standardized industrial analyses (e.g., UOP Method 495-03) for estimating total aromatics in n-paraffin products, specific isomers exhibit distinct UV absorptivities. The average absorptivity for 5-methyltetralin is distinctly cataloged compared to 6-methyltetralin, allowing for precise calibration and background correction in complex hydrocarbon mixtures[1]. Using the incorrect isomer as an analytical standard will skew the calculated mass-% of aromatics.

Evidence DimensionUV Absorptivity Profile
Target Compound DataSpecific UV absorbance signature for the 5-methyl isomer
Comparator Or Baseline6-methyltetralin
Quantified DifferenceDistinct absorptivity values used for mass-% computation in UOP methods
ConditionsUV Spectrophotometry (360 to 220 nm) in isooctane

Analytical laboratories must procure the exact 5-methyltetralin isomer to ensure compliance and accuracy when standardizing UV-based aromatic quantification methods.

Model Compound for LOHC Catalyst Screening

Due to its specific steric hindrance at the 5-position, 5-methyltetralin is the ideal model compound for evaluating the efficiency of novel Ru, Pt, and Ni-Mo catalysts intended for deep hydrogenation. It allows researchers to accurately test a catalyst's ability to overcome thermodynamic bottlenecks in Liquid Organic Hydrogen Carrier (LOHC) systems [1].

Precursor for Regiospecific Organic Synthesis

In the synthesis of advanced agrochemicals, fragrances, and biomimetic models (such as Ring-D aromatic phytosteroids), 5-methyltetralin serves as a non-substitutable building block. Its unique substitution pattern directs subsequent electrophilic aromatic substitutions to specific positions, ensuring the correct regioisomer is formed, which cannot be achieved using 6-methyltetralin[2].

Hydrogen-Donor Solvent in High-Temperature Upgrading

Leveraging its wide liquid range (melting point -23 °C, boiling point 234 °C) and specific hydrogen-transfer kinetics, 5-methyltetralin is utilized as an advanced hydrogen-donor solvent in coal liquefaction and heavy oil upgrading. It provides excellent processability and pumpability without the need for heated lines [3].

XLogP3

3.7

Boiling Point

234.0 °C

Melting Point

-23.0 °C

UNII

888WK5BNU1

Other CAS

2809-64-5

Wikipedia

1,2,3,4-tetrahydro-5-methyl-naphthalene

Dates

Last modified: 08-16-2023

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